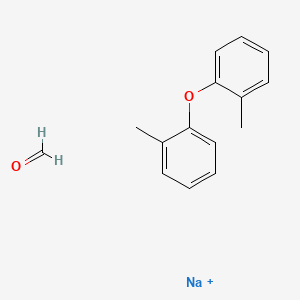
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene is a chemical compound with the molecular formula C15H16NaO2. It is also known by its CAS number 73378-66-2 . This compound is a derivative of formaldehyde and is characterized by the presence of a sodium ion, a formaldehyde group, and a 1-methyl-2-(2-methylphenoxy)benzene moiety. It has a boiling point of 274.5ºC at 760 mmHg and a flash point of 114.3ºC .
Méthodes De Préparation
The synthesis of sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene typically involves the reaction of formaldehyde with 1-methyl-2-(2-methylphenoxy)benzene in the presence of a sodium salt. The reaction conditions often include controlled temperatures and pressures to ensure the proper formation of the compound . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of formaldehyde derivatives with biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene involves its interaction with various molecular targets. The formaldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to cross-linking and other modifications. The sodium ion may facilitate the solubility and reactivity of the compound in aqueous environments .
Comparaison Avec Des Composés Similaires
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene can be compared with other formaldehyde derivatives and sodium salts. Similar compounds include:
Formaldehyde, polymers with sulfonated 1,1’-oxybis(methylbenzene), sodium salts: These compounds share similar structural features but differ in their specific functional groups and applications.
Sodium; methanal; 1-methyl-2-(2-methylphenoxy)benzene: This compound is closely related but may have different reactivity and properties due to variations in its molecular structure.
Propriétés
Formule moléculaire |
C15H16NaO2+ |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C14H14O.CH2O.Na/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2;1-2;/h3-10H,1-2H3;1H2;/q;;+1 |
Clé InChI |
DVHWRWBJINWLQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=CC=CC=C2C.C=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


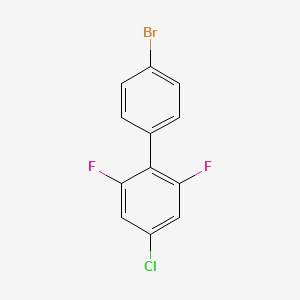
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

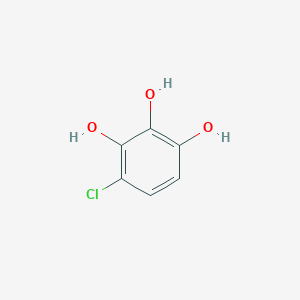
silane](/img/structure/B14454401.png)
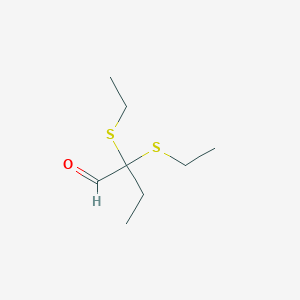
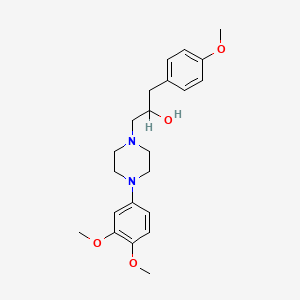


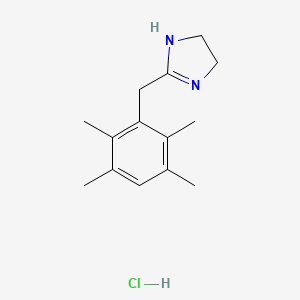
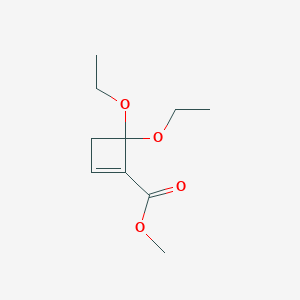
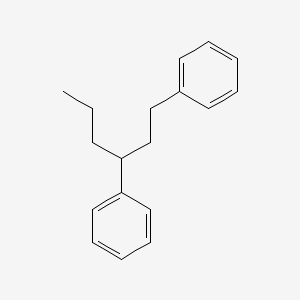
![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
